(4-Chloro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine
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Overview
Description
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom, a methyl group, and a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1-methyl-2-trifluoromethylsulfanyl-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (4-Chloro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to potent biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 4-Chlorobenzyl alcohol
- Benzyl chloride
Uniqueness
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClF3NS |
---|---|
Molecular Weight |
283.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H13ClF3NS/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
WRFLMMWWESYABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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